Tetrahydrodemethoxydiferuloylmethane

Description

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-3,6-8,11-12,21,24H,4-5,9-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFYFYWETUVIHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164341 |

Source

|

| Record name | Tetrahydrodemethoxydiferuloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149579-07-7 |

Source

|

| Record name | Tetrahydrodemethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149579-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrodemethoxydiferuloylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149579077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrodemethoxydiferuloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Heptanedione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRODEMETHOXYDIFERULOYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D8X9U00T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrodemethoxydiferuloylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrodemethoxydiferuloylmethane, also known as Tetrahydrodemethoxycurcumin (THDC), is a bioactive metabolite of curcumin, a principal curcuminoid found in the rhizomes of Curcuma longa (turmeric).[1] Unlike the vibrant yellow parent compound, THDC is a colorless derivative, which makes it a more suitable candidate for topical and cosmetic formulations.[1] Extensive research has highlighted its potent antioxidant, anti-inflammatory, and skin-brightening properties, positioning it as a compound of significant interest for dermatological and pharmaceutical applications. This guide provides a comprehensive technical overview of THDC, including its chemical properties, biological activities with supporting quantitative data, detailed experimental protocols for its evaluation, and a visual representation of its mechanisms of action through signaling pathway diagrams.

Chemical and Physical Properties

This compound is a diarylheptanoid, a polyphenol, and a beta-diketone.[1]

| Property | Value | Source |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-dione | [1] |

| Molecular Formula | C20H22O5 | [1] |

| Molecular Weight | 342.4 g/mol | [1] |

| CAS Number | 149579-07-7 | [1] |

| Appearance | White or off-white powder | [1] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Activity

THDC is a potent antioxidant that functions by scavenging free radicals and inhibiting lipid peroxidation. Its antioxidant capacity has been quantified in various in vitro assays.

Table 3.1.1: Radical Scavenging Activity of this compound and Related Compounds

| Compound | Assay | IC50 (µM) | Source |

| Tetrahydrocurcumin (THC) | DPPH | 14.54 | |

| Curcumin | DPPH | 31.78 | |

| Tetrahydrocurcumin (THC) | DPPH | 18.7 | |

| Curcumin | DPPH | 35.1 |

Table 3.1.2: Inhibition of AAPH-Induced Linoleic Acid Peroxidation

| Compound | Stoichiometric number of peroxyl radicals trapped (n) | Source |

| Tetrahydrocurcumin (THC) | 3.4 | |

| Curcumin | 2.7 | |

| Demethoxycurcumin (B1670235) (DMC) | 2.0 |

Anti-inflammatory Activity

THDC demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Table 3.2.1: Inhibition of LPS-Induced Cytokine Production in Murine Macrophages

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Source |

| Tetrahydrocurcumin (2) | 30 | ~40% | ~60% | |

| Derivative 7 | 30 | ~50% | ~70% | |

| Derivative 8 | 30 | ~45% | ~65% | |

| Derivative 9 | 30 | ~35% | ~55% | |

| Derivative 12 | 30 | ~30% | ~50% | |

| Derivative 13 | 30 | ~60% | ~75% |

Skin Brightening Activity

THDC contributes to skin brightening by inhibiting the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Table 3.3.1: Inhibition of Mushroom Tyrosinase Activity

| Compound | Concentration (µM) | Inhibition (%) | Source |

| Bisdemethoxycurcumin (BDC) | 100 | ~20% | |

| Tetrahydrobisdemethoxycurcumin (THBDC) | 100 | ~45% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.[2][3][4]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Protocol:

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against sample concentration.

AAPH-Induced Lipid Peroxidation Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of lipids initiated by the free radical generator 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[6][7]

Materials:

-

Linoleic acid or a biological membrane source (e.g., red blood cells)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffered saline (PBS)

-

Test compound (this compound)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a suspension of the lipid source (e.g., red blood cell ghost suspension) in PBS.

-

Reaction Mixture:

-

In a reaction tube, mix the lipid suspension, the test compound at various concentrations, and AAPH solution.

-

A control tube should contain the lipid suspension and AAPH without the test compound.

-

A blank tube should contain the lipid suspension without AAPH.

-

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time period, allowing for lipid peroxidation to occur.

-

Measurement of Malondialdehyde (MDA):

-

Stop the reaction by adding a solution of TCA.

-

Add TBA reagent to the mixture and heat at 95°C for a set time (e.g., 25 minutes) to form a pink-colored MDA-TBA adduct.[6]

-

Cool the tubes and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The extent of lipid peroxidation is determined by the amount of MDA formed. The inhibitory effect of the test compound is calculated by comparing the MDA levels in the sample tubes to the control tube.

Inhibition of LPS-Induced TNF-α and IL-6 Production in Macrophages

This assay evaluates the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).[8][9][10]

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach a suitable confluency.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined time (e.g., 24 hours).

-

Include a control group with cells treated with LPS only and an untreated control group.

-

-

Collection of Supernatant: After the incubation period, collect the cell culture supernatant from each well.

-

Cytokine Measurement:

-

Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[8]

-

-

Calculation: The inhibitory effect of the test compound on cytokine production is calculated by comparing the cytokine levels in the treated groups to the LPS-only control group.

Chemical Synthesis of this compound

A common method for the synthesis of tetrahydrocurcuminoids involves the catalytic hydrogenation of their corresponding curcuminoids.[11]

Materials:

-

Demethoxycurcumin

-

Palladium on activated charcoal (Pd/C) or Raney-nickel catalyst

-

Acetone (B3395972) or other suitable solvent

-

Hydrogen gas source (e.g., hydrogen-filled balloon)

-

Reaction flask

-

Stirring apparatus

Procedure:

-

Dissolution: Dissolve demethoxycurcumin in a suitable solvent like acetone in a reaction flask.[11]

-

Addition of Catalyst: Add a catalytic amount of Pd/C or Raney-nickel to the solution.[11]

-

Hydrogenation:

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the catalyst.[11]

-

Evaporate the solvent from the filtrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound as a white powder.[11]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.

Antioxidant Mechanism

The antioxidant activity of THDC involves direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.

Caption: Antioxidant mechanism of this compound.

Anti-inflammatory Mechanism: Inhibition of NF-κB Pathway

THDC exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[12][13]

Caption: Inhibition of the NF-κB signaling pathway by THDC.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress that can be modulated by curcuminoids.[14][15][16]

Caption: Modulation of the MAPK signaling pathway by THDC.

Activation of AMPK Signaling Pathway

Curcuminoids have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which can contribute to their therapeutic effects.[17][18][19]

Caption: Activation of the AMPK signaling pathway by THDC.

Skin Brightening Mechanism: Inhibition of Tyrosinase

The skin lightening effect of THDC is primarily attributed to its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin production.[20][21][22]

Caption: Inhibition of tyrosinase by THDC in the melanogenesis pathway.

Conclusion

This compound is a promising bioactive compound with well-documented antioxidant, anti-inflammatory, and skin-brightening properties. Its colorless nature and potent efficacy make it a valuable ingredient for the development of advanced dermatological and pharmaceutical products. This technical guide provides a foundational understanding of THDC, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this versatile molecule. Further investigation into its clinical efficacy and safety profile will be crucial for its successful translation into therapeutic applications.

References

- 1. Tetrahydrodemethoxycurcumin | C20H22O5 | CID 9906039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. plant-stress.weebly.com [plant-stress.weebly.com]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrahydrocurcumin synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. MAPK signaling pathway | Abcam [abcam.com]

- 17. Demethoxycurcumin inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Inhibitory Effect of Curcumin-Inspired Derivatives on Tyrosinase Activity and Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. saudijournals.com [saudijournals.com]

An In-depth Technical Guide to Tetrahydrodemethoxydiferuloylmethane: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrodemethoxydiferuloylmethane, a derivative of curcumin, is a phenolic compound with emerging interest in the fields of cosmetics and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, and known properties, and discusses its potential biological activities. While specific quantitative data and detailed mechanistic studies on this particular molecule are limited in publicly available literature, this guide consolidates the existing information and draws inferences from closely related curcuminoids. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation.

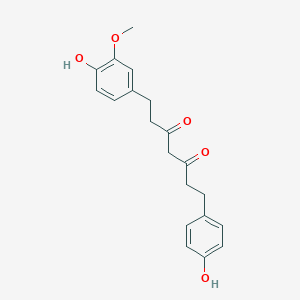

Chemical Structure and Identification

This compound is a diarylheptanoid and a beta-diketone. It is structurally related to tetrahydrocurcumin, differing by the absence of one methoxy (B1213986) group.[1]

Chemical Structure:

References

The Biological Activity of Tetrahydrodemethoxycurcumin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrodemethoxycurcumin (THDMC) is a metabolite of demethoxycurcumin (B1670235) (DMC), one of the three main curcuminoids found in the rhizomes of Curcuma longa (turmeric). As a hydrogenated derivative, THDMC exhibits distinct physicochemical properties compared to its parent compound, including increased stability and bioavailability. These characteristics have prompted growing interest in its biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of THDMC's biological effects, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties, as well as its role in melanogenesis. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activities of Tetrahydrodemethoxycurcumin

Tetrahydrodemethoxycurcumin has been investigated for a range of biological activities, often in comparative studies with other curcuminoids. The primary areas of research include its influence on inflammatory processes, oxidative stress, cancer cell proliferation, and skin pigmentation.

Anti-inflammatory Activity

THDMC has demonstrated notable anti-inflammatory properties. Studies have shown its ability to suppress the expression of pro-inflammatory cytokines in human corneal limbal epithelial cells. Specifically, at concentrations of 1 µM and 100 µM, THDMC was found to decrease the mRNA expression levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-17A (IL-17A), matrix metallopeptidase-9 (MMP-9), and intercellular adhesion molecule-1 (ICAM-1).[1] The anti-inflammatory efficacy of THDMC at these concentrations was found to be comparable to that of cyclosporin (B1163) A.[1] The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. While direct quantitative data on the IC50 of THDMC for specific inflammatory markers is limited, the existing evidence suggests a potent anti-inflammatory potential.

Antioxidant Properties

The antioxidant capacity of THDMC has been a subject of investigation, particularly in comparison to its parent curcuminoids. While specific IC50 values for THDMC in various antioxidant assays are not extensively reported in the available literature, comparative studies of hydrogenated curcumin (B1669340) derivatives suggest that the antioxidant activity is influenced by the presence of methoxy (B1213986) groups. For instance, the hydrogenated derivatives of curcumin generally exhibit stronger DPPH radical scavenging activity compared to curcumin itself.[2] However, the removal of a methoxy group, as is the case in the transition from tetrahydrocurcumin (B193312) (THC) to THDMC, may lead to a reduction in antioxidant potential. This suggests that while THDMC possesses antioxidant properties, it may be less potent than its fully methoxylated counterpart, THC.

Anti-Cancer Potential

Role in Melanogenesis

The effect of THDMC on melanogenesis, the process of melanin (B1238610) production, has been studied in melanoma cell lines. Interestingly, the effects of tetrahydrocurcuminoids can be contrary to their parent curcuminoid compounds. In one study, THDMC was found to have no significant effect on cellular tyrosinase activity in B16F10 mouse melanoma cells at concentrations up to 40 µM. However, it did lead to an increase in melanin content at 40 µM in these cells. In MNT-1 human melanoma cells, THDMC also increased melanin content at concentrations of 10 and 20 µM. This is in contrast to its parent compound, demethoxycurcumin (DC), which has been shown to have inhibitory effects on melanin production in some studies.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of Tetrahydrodemethoxycurcumin and related curcuminoids. It is important to note that specific quantitative data for THDMC is limited in the current literature.

Table 1: Anti-inflammatory Activity of Tetrahydrodemethoxycurcumin (THDC)

| Cell Line | Inflammatory Stimulus | THDC Concentration | Effect on Pro-inflammatory Cytokine mRNA | Reference |

| Human Corneal Limbal Epithelial Cells | Hyperosmoticity (90 mM NaCl) | 1 µM and 100 µM | Significant decrease in TNF-α, IL-1β, IL-6, IL-17A, MMP-9, and ICAM-1 expression, comparable to cyclosporin A. | [1] |

Table 2: Effects of Tetrahydrodemethoxycurcumin (THDC) on Melanogenesis

| Cell Line | THDC Concentration | Effect on Melanin Content | Effect on Cellular Tyrosinase Activity | Reference |

| B16F10 Mouse Melanoma | 40 µM | Increased | No significant effect | |

| MNT-1 Human Melanoma | 10 µM, 20 µM | Increased | Not specified |

Table 3: Comparative Antioxidant Activity of Curcuminoids (DPPH Radical Scavenging Assay)

| Compound | IC50 (µM) | Reference |

| Tetrahydrocurcumin (THC) | > HHC=OHC > trolox (B1683679) > curcumin > Dmc >>> Bdmc | [2] |

| Demethoxycurcumin (DMC) | > Bdmc | [2] |

| Note: Specific IC50 value for THDMC is not provided in this comparative study. |

Key Signaling Pathways

The biological activities of THDMC are believed to be mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Curcumin and its derivatives are known to inhibit this pathway, thereby suppressing the expression of pro-inflammatory and pro-proliferative genes. While direct evidence for THDMC's interaction with this pathway is still emerging, it is hypothesized to act as an inhibitor.

MAPK Signaling Pathway

The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Curcuminoids have been shown to modulate MAPK signaling, which contributes to their anti-cancer effects.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of the biological activities of Tetrahydrodemethoxycurcumin.

Cell Culture

-

Cell Lines: A variety of cell lines are used depending on the biological activity being investigated. For anti-cancer studies, common cell lines include those from breast, lung, colon, and skin cancers. For melanogenesis studies, B16F10 mouse melanoma and MNT-1 human melanoma cells are frequently used. For anti-inflammatory studies, macrophages (e.g., RAW 264.7) or specific epithelial cells are utilized.

-

Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance.

-

LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Anti-inflammatory Assays

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: The effect of THDMC on the expression of inflammatory genes can be determined using quantitative real-time polymerase chain reaction (qRT-PCR).

Antioxidant Assays

-

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that is measured spectrophotometrically.

-

ABTS Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Melanogenesis Assays

-

Melanin Content Assay: Cells are lysed, and the melanin is solubilized. The absorbance of the lysate is measured at 405 nm. The melanin content is then normalized to the total protein content of the cells.

-

Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by incubating cell lysates with L-DOPA and monitoring the formation of dopachrome (B613829) by measuring the absorbance at 475 nm.

Western Blot Analysis for Signaling Pathways

-

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of ERK, p65 subunit of NF-κB).

-

Protocol Overview:

-

Protein Extraction: Cells are treated with THDMC and then lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Conclusion and Future Directions

Tetrahydrodemethoxycurcumin, a key metabolite of demethoxycurcumin, exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer effects, as well as a modulatory role in melanogenesis. While the current body of research provides a solid foundation, further studies are required to fully elucidate its therapeutic potential. Specifically, there is a need for more comprehensive quantitative data, including IC50 values in various cancer cell lines and for the inhibition of key inflammatory mediators. Furthermore, detailed mechanistic studies are necessary to precisely define its interactions with the NF-κB and MAPK signaling pathways and to identify other potential molecular targets. As a more stable and bioavailable derivative of a natural product, THDMC represents a promising lead compound for the development of novel therapeutics for a variety of diseases. Future research should focus on in-depth preclinical and, eventually, clinical investigations to validate its efficacy and safety.

References

- 1. Anti-inflammatory effect of curcuminoids and their analogs in hyperosmotic human corneal limbus epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and Octahydrocurcumin, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]

Unveiling the Natural Origins of Tetrahydrodemethoxydiferuloylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrodemethoxydiferuloylmethane, a metabolite of demethoxycurcumin (B1670235), is a member of the tetrahydrocurcuminoid family. These compounds are gaining significant attention in the scientific community for their potential therapeutic applications, often exhibiting superior bioavailability and stability compared to their parent curcuminoids. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its biosynthesis, extraction, and quantification. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource for harnessing the potential of this promising natural compound.

Primary Natural Source: Curcuma longa (Turmeric)

The principal natural source of the precursors to this compound is the rhizome of Curcuma longa L., a perennial herbaceous plant belonging to the ginger family (Zingiberaceae). Commonly known as turmeric, its rhizomes are rich in a class of polyphenolic compounds called curcuminoids. The major curcuminoids found in turmeric are curcumin (B1669340), demethoxycurcumin, and bisdemethoxycurcumin.[1][2]

This compound is not typically found in significant quantities in its reduced form within the raw plant material. Instead, it is primarily a metabolite of demethoxycurcumin.[3] The conversion of demethoxycurcumin to this compound occurs in vivo in the human body and can also be achieved through chemical hydrogenation or biotransformation of extracted curcuminoids.[4][5]

Quantitative Data on Curcuminoids in Curcuma longa

The concentration of curcuminoids in turmeric rhizomes can vary significantly based on factors such as geographical origin, cultivation practices, and post-harvest processing. The following table summarizes the typical quantitative data for the major curcuminoids found in Curcuma longa. While direct quantification of this compound in raw turmeric is not widely reported, the concentration of its precursor, demethoxycurcumin, provides a crucial reference point.

| Compound | Concentration Range in Dried Turmeric Rhizome (% w/w) | Average Concentration in Curcuminoid Extract (%) | References |

| Curcumin | 1.16 - 4.92 | 70 - 80 | [6][7][8] |

| Demethoxycurcumin | 0.5 - 2.0 | 15 - 25 | [6][7][8] |

| Bisdemethoxycurcumin | 0.3 - 1.5 | 3 - 5 | [6][7][8] |

Biosynthesis and Metabolic Conversion

The formation of this compound is a two-stage process: the biosynthesis of its precursor, demethoxycurcumin, within the Curcuma longa plant, followed by its metabolic reduction.

Biosynthesis of Curcuminoids

The biosynthesis of curcuminoids in Curcuma longa follows the phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA and feruloyl-CoA. These intermediates are then condensed with malonyl-CoA by type III polyketide synthases, specifically diketide-CoA synthase (DCS) and curcumin synthase (CURS), to form the diarylheptanoid backbone of curcuminoids. The specific curcuminoid produced depends on the combination of starter CoA esters used in the condensation reaction.

Metabolic Conversion to Tetrahydrocurcuminoids

The conversion of curcuminoids to their tetrahydro derivatives involves the reduction of the two α,β-unsaturated double bonds in the heptadienone chain. This process is catalyzed by NADPH-dependent reductases. In vivo, this metabolic conversion occurs in the intestine and liver, with gut microbiota such as Escherichia coli playing a significant role.[5] This reduction results in the formation of tetrahydrocurcumin (B193312) from curcumin, this compound from demethoxycurcumin, and tetrahydrobisdemethoxycurcumin from bisdemethoxycurcumin.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of curcuminoids from Curcuma longa, which can be adapted for the analysis of this compound.

Extraction of Curcuminoids from Curcuma longa Rhizomes

This protocol describes a standard laboratory-scale solvent extraction method.

Materials and Reagents:

-

Dried and powdered Curcuma longa rhizomes

-

Ethanol (B145695) (95% or absolute)

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks)

Procedure:

-

Weigh 100 g of finely powdered turmeric rhizome and place it into a 1 L Erlenmeyer flask.

-

Add 500 mL of 95% ethanol to the flask.

-

Securely stopper the flask and place it on an orbital shaker. Macerate the powder for 24 hours at room temperature.

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a viscous oleoresin is obtained.

-

The resulting oleoresin is rich in curcuminoids and can be used for further isolation and quantification.

Isolation of Curcuminoids using Column Chromatography

This protocol outlines the separation of the curcuminoid mixture into its individual components.

Materials and Reagents:

-

Crude curcuminoid extract (from the previous step)

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Solvent system: A gradient of chloroform (B151607) and methanol (B129727) (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol).

-

Glass column for chromatography

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

-

Dissolve a known amount of the crude curcuminoid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Begin elution with 100% chloroform, collecting fractions of a fixed volume (e.g., 20 mL).

-

Monitor the separation by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., chloroform:methanol 95:5).

-

Visualize the spots under a UV lamp. Fractions containing the same compound (as determined by their Rf values) are pooled together.

-

The typical elution order is bisdemethoxycurcumin, followed by demethoxycurcumin, and then curcumin.

-

Evaporate the solvent from the pooled fractions to obtain the isolated curcuminoids.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound. A reference standard for this compound is required for accurate quantification.

Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm (as tetrahydrocurcuminoids do not absorb strongly in the visible region like curcuminoids).

-

Injection Volume: 10 µL.

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Preparation of Sample Solution: Accurately weigh a known amount of the turmeric extract or isolated fraction, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.

-

Sample Analysis: Inject the sample solution into the HPLC system and record the chromatogram. Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways modulated by this compound is still emerging, studies on tetrahydrocurcuminoids as a class indicate that they share many of the biological activities of their parent curcuminoids, often with enhanced potency.[5][9] These activities are primarily attributed to their antioxidant and anti-inflammatory properties.

Tetrahydrocurcuminoids have been shown to modulate several key signaling pathways, including:

-

NF-κB Signaling Pathway: Like curcumin, tetrahydrocurcuminoids can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This leads to the downregulation of pro-inflammatory cytokines and enzymes.[4]

-

Nrf2/ARE Pathway: Tetrahydrocurcuminoids are potent activators of the Nrf2-antioxidant response element (ARE) pathway. This pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of various antioxidant and detoxification enzymes.[5]

-

MAPK Signaling Pathway: Tetrahydrocurcuminoids can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular processes such as proliferation, differentiation, and apoptosis.

The enhanced biological activity of tetrahydrocurcuminoids compared to curcuminoids is often attributed to their greater chemical stability and bioavailability.[10] The absence of the reactive α,β-unsaturated carbonyl groups in the tetrahydro- forms may also lead to different interactions with cellular targets.[4]

Conclusion

Curcuma longa stands as the primary natural source of the precursors to this compound. While this compound is a metabolite and not abundant in the raw plant, its synthesis from the readily available demethoxycurcumin makes it an accessible target for research and development. The methodologies outlined in this guide provide a solid foundation for the extraction, isolation, and quantification of this promising therapeutic agent. Further investigation into the specific signaling pathways modulated by this compound will undoubtedly uncover its full potential in the fields of medicine and pharmacology.

References

- 1. lesielle.com [lesielle.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. lesielle.com [lesielle.com]

- 4. Curcumin Differs from Tetrahydrocurcumin for Molecular Targets, Signaling Pathways and Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Green Extraction on Curcuminoid Content, Antioxidant Activities and Anti-Cancer Efficiency (In Vitro) from Turmeric Rhizomes (Curcuma longa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. us.huatengsci.com [us.huatengsci.com]

Tetrahydrodemethoxydiferuloylmethane: A Core Curcumin Metabolite in Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Curcumin (B1669340), the principal curcuminoid found in turmeric (Curcuma longa), has garnered significant scientific interest for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, the clinical application of curcumin is significantly hampered by its poor oral bioavailability, which is attributed to low aqueous solubility, rapid metabolism in the intestine and liver, and swift systemic elimination.[3][4] This has led researchers to investigate the biological activities of curcumin's metabolites, which often occur at higher concentrations in the body than the parent compound. One such key group of metabolites are the reduced forms, including tetrahydrocurcuminoids. This guide focuses on a specific and important member of this class: Tetrahydrodemethoxydiferuloylmethane (THDMD), also known as Tetrahydrodemethoxycurcumin.[5][6] We will delve into its metabolic generation, biological activities, and the experimental protocols used for its study, providing a comprehensive resource for its potential in drug development.

Physicochemical Properties and Structure

This compound is a diarylheptanoid and a polyphenol. Structurally, it is a beta-diketone derivative of tetrahydrocurcumin (B193312) where one of the two methoxy (B1213986) groups on the phenyl rings is replaced by a hydrogen atom.[6][7]

| Property | Value | Source |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-dione | [6] |

| Molecular Formula | C₂₀H₂₂O₅ | [6] |

| Molecular Weight | 342.4 g/mol | [6] |

| CAS Number | 149579-07-7 | [7] |

Metabolic Pathways of Curcumin

Following oral administration, curcumin undergoes extensive Phase I and Phase II metabolism, primarily in the intestine and liver.[3][4] this compound is a product of the metabolic reduction of demethoxycurcumin, one of the three main curcuminoids found in turmeric.

Phase I Metabolism (Reduction): The primary Phase I metabolic pathway for curcuminoids involves the reduction of the α,β-unsaturated ketones.[4][8] This process is sequential, converting curcumin and its analogs into dihydro-, tetrahydro-, hexahydro-, and octahydro- metabolites.[8][9] Intestinal microorganisms, such as Escherichia coli, play a crucial role in this reductive pathway.[9] A specific NADPH-dependent enzyme, "curcumin/dihydrocurcumin (B1670591) reductase" (CurA), has been identified in E. coli that catalyzes the two-step reduction of curcumin to dihydrocurcumin (DHC) and subsequently to tetrahydrocurcumin (THC).[9] A similar reductive process is presumed for other curcuminoids like demethoxycurcumin, leading to the formation of THDMD.

Phase II Metabolism (Conjugation): Both the parent curcuminoids and their reduced metabolites undergo extensive Phase II conjugation reactions, primarily glucuronidation and sulfation.[8][10] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, which increases their water solubility and facilitates their excretion.[4][8]

Below is a diagram illustrating the general metabolic reduction pathway for curcuminoids.

References

- 1. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. lesielle.com [lesielle.com]

- 6. Tetrahydrodemethoxycurcumin | C20H22O5 | CID 9906039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 149579-07-7 [m.chemicalbook.com]

- 8. Reductive metabolites of curcumin and their therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties and Biological Activities of Tetrahydrodemethoxycurcumin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrodemethoxycurcumin (THDC) is a metabolite of demethoxycurcumin, one of the three main curcuminoids found in the rhizome of the turmeric plant, Curcuma longa. As a derivative of curcumin (B1669340), THDC has garnered interest for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physicochemical properties of THDC, outlines experimental protocols for their determination, and explores its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of curcumin-based therapeutic agents.

Physicochemical Properties

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₅ | PubChem[1] |

| Molecular Weight | 342.4 g/mol | PubChem[1] |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-dione | PubChem[1] |

| CAS Number | 149579-07-7 | PubChem[1] |

| Computed XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Experimental Protocols for Physicochemical Characterization

Precise experimental determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for determining the melting point, solubility, and pKa of organic compounds like Tetrahydrodemethoxycurcumin.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry Tetrahydrodemethoxycurcumin is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination

Solubility in various solvents is a critical parameter for formulation development and understanding a compound's behavior in biological systems.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 7.4), ethanol, methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and acetone.

-

Sample Preparation: An excess amount of Tetrahydrodemethoxycurcumin is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered or centrifuged to remove undissolved solid. The concentration of Tetrahydrodemethoxycurcumin in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and influences its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of Tetrahydrodemethoxycurcumin is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For compounds with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Biological Activity and Signaling Pathways

Tetrahydrodemethoxycurcumin, along with other curcuminoids, has been investigated for its anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

Anti-inflammatory Effects

Studies on curcumin and its analogues have shown that they can suppress the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response. The methoxy (B1213986) groups on the phenyl ring of curcuminoids appear to be important for this activity. While Tetrahydrocurcumin (B193312) (THC), a related compound, is reported to be less active than curcumin in suppressing NF-κB, the specific activity of THDC in this pathway requires further investigation.

Furthermore, evidence suggests that tetrahydrocurcumin can modulate the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 activation by stimuli like lipopolysaccharide (LPS) triggers a downstream cascade involving Mitogen-Activated Protein Kinases (MAPKs), such as p38, leading to the production of pro-inflammatory cytokines. By interfering with this pathway, THDC may exert its anti-inflammatory effects.

Signaling Pathway Diagram

The following diagram illustrates a potential mechanism of action for Tetrahydrodemethoxycurcumin in modulating inflammatory signaling, based on the known activities of related curcuminoids.

References

An In-Depth Technical Guide to the Mechanism of Action of Tetrahydrodemethoxydiferuloylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrodemethoxydiferuloylmethane (THDM), a metabolite of curcumin (B1669340), is emerging as a compound of significant interest in biomedical research. Possessing notable antioxidant, anti-inflammatory, and anti-cancer properties, its mechanism of action involves the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of THDM, with a focus on its interaction with the NF-κB, Nrf2, and MAPK signaling cascades. Detailed experimental protocols and quantitative data from in vitro studies are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound, an organic compound belonging to the curcuminoid group, is a hydrogenated derivative of demethoxycurcumin, one of the three main curcuminoids found in turmeric (Curcuma longa)[1]. Its enhanced stability and bioavailability compared to curcumin have made it a focal point of investigation. The primary mechanisms through which THDM exerts its biological effects are through its potent antioxidant, anti-inflammatory, and anti-cancer activities. These effects are mediated by its ability to modulate critical signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway. Furthermore, THDM has been shown to influence the MAPK signaling cascade, which is centrally involved in cell proliferation, differentiation, and apoptosis.

Antioxidant Properties

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. THDM exhibits significant anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway[1]. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.

Anti-Cancer Properties

Emerging evidence suggests that THDM possesses anti-cancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells[2][3]. This effect is often mediated through the modulation of signaling pathways that control cell survival and proliferation, such as the MAPK pathway.

Modulation of Key Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inappropriate activation of NF-κB is linked to a variety of inflammatory diseases and cancers. THDM has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Figure 1: Inhibition of the NF-κB signaling pathway by THDM.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress.

Figure 2: Activation of the Nrf2 signaling pathway by THDM.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a complex cascade of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. THDM has been shown to modulate the MAPK pathway, which may contribute to its anti-cancer effects[4][5][6].

Figure 3: Modulation of the MAPK signaling pathway by THDM.

Quantitative Data Summary

While extensive quantitative data specifically for this compound is still emerging, the following table summarizes representative data for related curcuminoids to provide a comparative context for its potential bioactivity.

| Compound | Assay | Target/Endpoint | IC50 / EC50 | Cell Line / System | Reference |

| Curcumin | NF-κB Luciferase Assay | NF-κB Inhibition | ~18 µM | RAW264.7 macrophages | [7] |

| EF31 (Curcumin Analog) | NF-κB DNA Binding Assay | NF-κB Inhibition | ~5 µM | RAW264.7 macrophages | [7] |

| EF24 (Curcumin Analog) | NF-κB DNA Binding Assay | NF-κB Inhibition | ~35 µM | RAW264.7 macrophages | [7] |

| Curcumin | ARE-Luciferase Reporter Assay | Nrf2 Activation | >30 µM (EC50) | AREc32 cells | [8] |

| Andrographolide | ARE-Luciferase Reporter Assay | Nrf2 Activation | ~5 µM (EC50) | AREc32 cells | [8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of compounds like THDM. These should be adapted and optimized for specific experimental conditions.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

Workflow:

Figure 4: Workflow for NF-κB Luciferase Reporter Assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW264.7) in appropriate media.

-

Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.

-

-

Compound Treatment:

-

Plate the transfected cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of THDM (or vehicle control) for a specified duration (e.g., 1-2 hours).

-

-

Stimulation:

-

Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for an appropriate time (e.g., 6-8 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol of the dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in THDM-treated cells to that in stimulated, vehicle-treated cells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of THDM concentration.

-

Nrf2 Activation Assay (Western Blot for Nrf2 and Target Genes)

This protocol is used to determine if a compound activates the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target genes.

Workflow:

Figure 5: Workflow for Nrf2 Western Blot Analysis.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HaCaT or HepG2) in appropriate media.

-

Treat the cells with various concentrations of THDM (or vehicle control) for different time points.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against Nrf2 and its target proteins (e.g., HO-1, NQO1), as well as a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to the loading control.

-

MAPK Pathway Analysis (Western Blot for Phosphorylated Kinases)

This method assesses the effect of a compound on the activation of the MAPK pathway by measuring the phosphorylation status of key kinases (ERK, JNK, p38).

Methodology:

This protocol is similar to the Nrf2 Western Blot protocol, with the following key differences:

-

Stimulation: In addition to THDM treatment, cells may be stimulated with a known MAPK activator (e.g., growth factors, UV radiation, or inflammatory cytokines) to assess the inhibitory effect of THDM.

-

Primary Antibodies: Use primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38), as well as antibodies for the total forms of these kinases for normalization.

Data Analysis:

-

For each MAPK, calculate the ratio of the phosphorylated protein to the total protein to determine the activation status.

-

Compare the activation status in THDM-treated cells to the control groups.

Conclusion

This compound demonstrates significant therapeutic potential through its multifaceted mechanism of action, primarily involving the modulation of the NF-κB, Nrf2, and MAPK signaling pathways. Its antioxidant, anti-inflammatory, and anti-cancer properties warrant further investigation for its development as a novel therapeutic agent. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore the pharmacological activities of this promising curcuminoid. Future studies should focus on obtaining more specific quantitative data for THDM and elucidating its in vivo efficacy and safety profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Induction of apoptosis by curcumin and its implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curcumin (diferuloyl-methane) enhances tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of Tetrahydrodemethoxycurcumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Tetrahydrodemethoxycurcumin (THDC), a hydrogenated metabolite of demethoxycurcumin (B1670235). Given the limited specific research on THDC, this document synthesizes the available data and provides context through comparative analysis with its parent compounds, curcumin (B1669340) and demethoxycurcumin, and its more studied counterpart, tetrahydrocurcumin (B193312) (THC).

Introduction and Structure-Activity Relationship

Tetrahydrodemethoxycurcumin (THDC) is a key metabolite within the tetrahydrocurcuminoid family, which are the colorless, hydrogenated derivatives of curcuminoids.[1] Curcuminoids, the yellow pigments from Curcuma longa, consist primarily of curcumin (PC), with smaller amounts of demethoxycurcumin (DC) and bisdemethoxycurcumin (B1667434) (BDC).[1] The antioxidant activity of these molecules is intrinsically linked to their chemical structure, particularly the phenolic hydroxyl (-OH) groups and the β-diketone moiety.

Hydrogenation of the central seven-carbon chain, which converts curcuminoids to tetrahydrocurcuminoids, removes the conjugated double bonds. This structural change significantly enhances antioxidant activity in some contexts by increasing the molecule's stability and radical scavenging efficiency.[2][3] However, the specific contribution of the methoxy (B1213986) groups is also critical. Studies comparing THC with THDC suggest that the removal of one ortho-methoxy group from the phenolic ring has a detrimental effect on radical scavenging ability.[1] This indicates a complex structure-activity relationship where both the central chain and the phenolic ring substituents dictate the ultimate antioxidant potential.

Quantitative Data from In Vitro Antioxidant Assays

The most common method for evaluating direct antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher potency. Data on THDC is sparse and presents some contradictions in the literature, which may be attributable to variations in the purity of the compounds used in different studies.[1]

Table 1: Comparative DPPH Radical Scavenging Activity (IC50 Values)

| Compound | DPPH IC50 (µM) - (Na et al., 2019)[1] | DPPH IC50 (µM) - (Earlier Study cited in Na et al., 2019)[1] |

| Curcumin (PC) | 31.78 | 11.8 |

| Demethoxycurcumin (DC) | 24.97 | 16.8 |

| Tetrahydrocurcumin (THC) | 14.54 | 9.8 |

| Tetrahydrodemethoxycurcumin (THDC) | Not explicitly quantified, but activity was observed to be lower than its parent compound, DC. | 14.2 |

Note: The study by Na et al. (2019) found that hydrogenation enhanced the antioxidant activity of pure curcumin (PC to THC) but observed that THDC lost some of the antioxidant activity of its parent compound, demethoxycurcumin (DC).[1] This contrasts with earlier findings, highlighting the need for further research with standardized, high-purity compounds.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are standardized protocols for three widely used in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical, causing a color change from purple to yellow that is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

-

Reaction Mixture: Add various concentrations of the test compound (e.g., THDC) dissolved in a suitable solvent (e.g., methanol) to the DPPH solution. A typical ratio is 1:1 or 1:2 volume of sample to DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is used as a control.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC50 Determination: The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color.

Methodology:

-

Radical Generation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the same formula as in the DPPH assay.

-

IC50 Determination: Determine the IC50 value from a plot of inhibition percentage against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

-

Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM TPTZ in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Reaction Mixture: Add a small volume of the test sample (or standard) to a larger volume of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time, often between 4 and 30 minutes.

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve, typically prepared using ferrous sulfate (B86663) (FeSO₄) or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical scavenging, antioxidants can protect cells by upregulating endogenous defense mechanisms. The primary pathway implicated in the antioxidant response to curcuminoids is the Keap1-Nrf2-ARE signaling pathway.[4]

Keap1-Nrf2-ARE Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[5] Electrophilic compounds, including curcumin, can react with cysteine residues on Keap1.[4] This interaction causes a conformational change in Keap1, leading to the release of Nrf2. Once free, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[6]

The α,β-unsaturated β-diketone moiety in curcumin is crucial for its ability to act as a Michael acceptor and modify Keap1.[7] Since THDC, like THC, lacks these conjugated double bonds, it is not expected to be a potent activator of the Nrf2 pathway through this direct electrophilic mechanism. Its indirect antioxidant effects in a cellular context, if any, would likely proceed through different pathways, though this has not been specifically studied for THDC.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Curcumin Differs from Tetrahydrocurcumin for Molecular Targets, Signaling Pathways and Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Tetrahydrodemethoxydiferuloylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrodemethoxydiferuloylmethane (THDDF), a metabolite of curcumin (B1669340), is emerging as a compound of significant interest within the scientific community for its potential therapeutic applications. As a member of the curcuminoid family, it shares a structural resemblance to curcumin, a well-documented anti-inflammatory agent. This technical guide provides an in-depth overview of the anti-inflammatory properties of THDDF, summarizing the available quantitative data, detailing relevant experimental protocols for its investigation, and visualizing the key signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory drugs.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The search for potent and safe anti-inflammatory agents is a continuous endeavor in pharmaceutical research.

This compound is a derivative of curcumin, the principal curcuminoid found in turmeric (Curcuma longa)[1]. Unlike curcumin, which has poor bioavailability, its tetrahydro-derivatives are reported to have improved stability and metabolic availability, making them attractive candidates for drug development. This guide focuses on the anti-inflammatory activities of THDDF, exploring its effects on key inflammatory mediators and signaling cascades.

Quantitative Data on Anti-inflammatory Activity

Quantitative data on the direct anti-inflammatory effects of this compound is limited in publicly available literature. However, studies on closely related tetrahydrocurcumin (B193312) derivatives provide valuable insights into its potential potency. The following table summarizes the inhibitory concentrations (IC₅₀) of a tetrahydrocurcumin derivative on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in cell-based assays.

| Compound | Target | IC₅₀ (µM) | Cell Line | Inducer | Reference |

| Tetrahydrocurcumin Derivative | TNF-α | 0.18 ± 0.18 | Not Specified | Not Specified | [2] |

| Tetrahydrocurcumin Derivative | IL-6 | 0.17 ± 0.20 | Not Specified | Not Specified | [2] |

Note: The data presented is for a tetrahydrocurcumin derivative and should be considered as an estimation of the potential activity of this compound. Further direct experimental validation is required.

Mechanism of Action: Key Signaling Pathways